2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O6S2/c1-26-12-6-10(20(22)23)7-13-15(12)19-16(27-13)18-14(21)8-28(24,25)11-4-2-9(17)3-5-11/h2-7H,8H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDHHLDFUYEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving a 2-aminothiophenol derivative and a suitable carboxylic acid or ester.
Nitration and Methoxylation: The benzo[d]thiazole core is then nitrated using a mixture of nitric acid and sulfuric acid. Methoxylation can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Sulfonylation: The 4-fluorophenylsulfonyl chloride is reacted with the methoxy-nitrobenzo[d]thiazole derivative in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of quinone-like structures.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or other electrophilic groups on the phenyl ring.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity through various mechanisms, including inhibition of specific enzymes involved in cancer progression. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis .
Case Study:
A study focusing on benzothiazole derivatives demonstrated that modifications at the 4-position of the phenyl ring could enhance anticancer activity by improving binding affinity to target proteins .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Inhibitors targeting cyclooxygenase-2 (COX-2) pathways have been developed from similar scaffolds. These inhibitors are crucial for managing conditions such as arthritis and other inflammatory diseases .
Data Table: Potential Anti-inflammatory Activity Comparison
Synthesis and Derivatives
The synthesis of this compound involves several steps that include the formation of sulfonamide bonds and nitro substitutions. Research suggests that optimizing synthesis conditions can lead to higher yields and purity, which are critical for pharmacological applications .
Drug Development
Given its structural complexity and biological activity, this compound could serve as a lead compound in drug development for conditions like cancer and inflammatory diseases. The ongoing research into its mechanism of action will be vital for understanding how modifications can enhance efficacy .
Targeting Specific Enzymes
The ability of this compound to interact with specific enzymes involved in disease pathways positions it as a candidate for targeted therapies. For example, its potential to inhibit certain kinases or proteases could be explored further in preclinical studies.
Mechanism of Action
The mechanism by which 2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds, while the nitro and methoxy groups can participate in electron-donating and withdrawing interactions, respectively. These interactions can modulate the activity of target proteins and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole-Acetamide Cores
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Sulfonyl vs. Thio/Sulfonamide Groups :
The target compound’s sulfonyl group (νS=O ~1150–1350 cm⁻¹ in IR) contrasts with thioether (C-S-C, ~1243–1258 cm⁻¹) in compounds like 4g or sulfonamides in . Sulfonyl groups improve solubility and hydrogen-bonding capacity, whereas thioethers may enhance redox activity. - Methoxy Group : The 4-methoxy group (νC-O ~1250 cm⁻¹) provides moderate electron-donating effects and lipophilicity, balancing the nitro group’s polarity.
Biological Activity
The compound 2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a sulfonyl group and a thiazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for the compound is . The structural components include:
- 4-Fluorophenyl group
- Sulfonamide linkage
- Methoxy and nitro substituents on the benzo[d]thiazole ring
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Helicobacter pylori, which is associated with gastrointestinal diseases. The sulfonamide moiety is known for its antibacterial properties, enhancing the compound's potential as an antimicrobial agent .
- Anti-inflammatory Effects : In vitro studies suggest that this compound may inhibit inflammatory pathways, potentially reducing cytokine production and inflammation markers in cell cultures.
- Enzyme Inhibition : Preliminary data indicate that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting applications in treating metabolic disorders .
The mechanism of action involves:
- Enzyme Binding : The compound likely binds to active sites of target enzymes, inhibiting their activity. This interaction may alter downstream signaling pathways related to inflammation and microbial resistance .
- Cellular Uptake : The presence of the fluorine atom enhances lipophilicity, facilitating better cellular uptake and bioavailability.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL against resistant strains of H. pylori.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked reduction in paw edema and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 350.37 g/mol |
| Solubility | Soluble in DMSO |
| Antibacterial MIC | 10 - 50 µg/mL |
| Anti-inflammatory IC50 | 25 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
